molecular formula C22H23NO2 B11313355 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide

Cat. No.: B11313355
M. Wt: 333.4 g/mol
InChI Key: CIPTWQPWQUVAOS-UHFFFAOYSA-N
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Description

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The furan ring and aromatic groups allow it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide is unique due to its specific substitution pattern on the furan ring and the presence of both dimethylphenyl and methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C22H23NO2/c1-15-8-9-18(14-17(15)3)21-12-10-19(25-21)11-13-22(24)23-20-7-5-4-6-16(20)2/h4-10,12,14H,11,13H2,1-3H3,(H,23,24)

InChI Key

CIPTWQPWQUVAOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3C)C

Origin of Product

United States

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